4,6-Dimethyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
4,6-Dimethyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound with the molecular formula C11H14N2O It is characterized by a pyridine ring substituted with methyl, propyl, oxo, and cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbonitrile typically involves multi-component reactions. One common method is the condensation of cyanothioacetamide with acetaldehyde and a propyl-substituted amine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium ethoxide, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution: Alkylation reactions with alkyl halides can introduce additional substituents on the pyridine ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium ferricyanide, hydrogen peroxide.
Alkylating Agents: Alkyl halides such as methyl iodide, ethyl bromide.
Reaction Conditions: Reactions are typically carried out in solvents like ethanol or acetonitrile, under reflux conditions.
Major Products:
Oxidation Products: Bis(3-cyanopyridin-2-yl) disulfides, potassium 3-cyano-4,6-dimethylpyridine-2-sulfonates.
Substitution Products: Substituted pyridine derivatives with various alkyl groups.
Scientific Research Applications
4,6-Dimethyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may act on microbial enzymes, disrupting their function and leading to antimicrobial activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
4,6-Dimethyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carbonitrile: Similar structure but with an allyl group instead of a propyl group.
6-Hydroxy-1,4-dimethyl-2-oxo-5-((4-(phenyldiazenyl)phenyl)diazenyl)-1,2-dihydropyridine-3-carbonitrile: Contains additional azo groups, used in dye synthesis.
Uniqueness: 4,6-Dimethyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4,6-dimethyl-2-oxo-1-propylpyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-4-5-13-9(3)6-8(2)10(7-12)11(13)14/h6H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNASVZNXLZNCLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=C(C1=O)C#N)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402641 |
Source
|
Record name | 4,6-dimethyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00402641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94341-89-6 |
Source
|
Record name | 1,2-Dihydro-4,6-dimethyl-2-oxo-1-propyl-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94341-89-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-dimethyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00402641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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